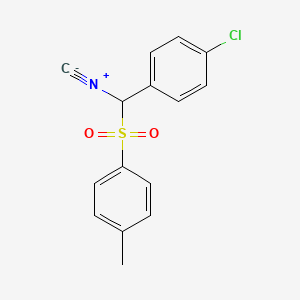

a-Tosyl-(4-chlorobenzyl) isocyanide

Beschreibung

Significance of Isocyanides in Advanced Synthetic Methodologies

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. vedantu.com Their unique electronic structure, with a carbene-like terminal carbon, allows them to act as nucleophiles, electrophiles, and radical acceptors. drexel.edu This reactivity makes them powerful tools in a variety of chemical reactions, particularly in multicomponent reactions (MCRs) where complex molecules can be assembled in a single step with high efficiency. ontosight.ainih.gov

The significance of isocyanides in advanced synthetic methodologies is underscored by their role in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. smolecule.comnih.gov Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. nih.govnih.gov Furthermore, many naturally occurring compounds with potent biological activities, including antibacterial, antifungal, and anticancer properties, contain the isocyanide functionality, driving interest in synthetic methods to access these and related structures. nih.gov

Rationale for Investigating α-Tosyl-(4-chlorobenzyl) Isocyanide as a Multifunctional Reagent

The investigation of α-Tosyl-(4-chlorobenzyl) isocyanide as a multifunctional reagent is driven by the unique interplay of its constituent parts: the isocyanide group, the tosyl group, and the α-carbon. smolecule.comorganic-chemistry.org This combination imparts a multifaceted reactivity profile that is highly valuable in organic synthesis. organic-chemistry.orgvarsal.com

The key features contributing to its utility are:

The Isocyanide Group: This group readily participates in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocycles. smolecule.comvarsal.com It can also undergo α-addition reactions. organic-chemistry.org

The Tosyl Group: This group serves two primary functions. It is an excellent leaving group, which is crucial in the formation of heterocyclic systems. organic-chemistry.orgvarsal.com Additionally, it enhances the acidity of the α-carbon atom. organic-chemistry.org

The Acidic α-Carbon: Positioned between the electron-withdrawing isocyanide and tosyl groups, the α-carbon is readily deprotonated to form a stabilized carbanion. varsal.com This carbanion can then act as a nucleophile in various bond-forming reactions. varsal.com

The 4-Chlorobenzyl Group: The presence of a chlorine atom on the benzyl (B1604629) ring can influence the molecule's reactivity and provides a site for further functionalization. smolecule.com

This "densely functionalized" nature allows α-Tosyl-(4-chlorobenzyl) isocyanide and its parent compound, Tosylmethyl isocyanide (TosMIC), to be used in a wide array of transformations, including the synthesis of oxazoles, imidazoles, and pyrroles. varsal.comresearchgate.net The ability to construct complex heterocyclic scaffolds from relatively simple starting materials makes it a powerful tool for medicinal chemistry and materials science. smolecule.comchemimpex.com For instance, it has been used in the synthesis of potential anticancer agents and enzyme inhibitors. smolecule.com

Table 1: Properties of α-Tosyl-(4-chlorobenzyl) isocyanide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 918892-30-5 | scbt.com |

| Molecular Formula | C₁₅H₁₂ClNO₂S | scbt.com |

| Molecular Weight | 305.78 g/mol | scbt.com |

| IUPAC Name | 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | smolecule.com |

| Alternate Names | 1-Chloro-4-(isocyano(tosyl)methyl)benzene | scbt.com |

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRPWPBVEQTKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661692 | |

| Record name | 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918892-30-5 | |

| Record name | 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for A Tosyl 4 Chlorobenzyl Isocyanide

Established Synthetic Pathways

Traditional methods for synthesizing α-aryl-α-tosyl isocyanides typically involve multi-step procedures that are well-documented in the literature for analogous compounds. These established pathways provide reliable access to the target molecule.

The most common and established route to α-tosyl-(4-chlorobenzyl) isocyanide proceeds through a two-step sequence starting from a 4-chlorobenzylamine (B54526) precursor. This method first involves the formation of an N-formamide intermediate, which is subsequently dehydrated to yield the isocyanide.

The general two-step process is as follows:

Formylation : 4-Chlorobenzylamine is treated with a formylating agent, such as ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride, to produce N-(4-chlorobenzyl)formamide.

Dehydration : The resulting formamide (B127407) is then dehydrated using a suitable reagent in the presence of a base. p-Toluenesulfonyl chloride (tosyl chloride, TsCl) in combination with a base like pyridine (B92270) is a classic and effective choice for this transformation. researchgate.net The tosyl chloride activates the formamide oxygen, facilitating elimination to form the isocyanide. researchgate.net

The idealized reaction mechanism for the dehydration step involves the formation of pyridinium (B92312) tosylate and pyridinium hydrochloride as byproducts. researchgate.net

Table 1: Typical Reaction Conditions for Formamide Dehydration

| Parameter | Condition | Purpose |

| Dehydrating Agent | p-Toluenesulfonyl Chloride (TsCl) | Activates the formamide for elimination. |

| Base | Pyridine or Triethylamine | Neutralizes the generated acid (HCl, TsOH). |

| Solvent | Dichloromethane (DCM) or THF | Provides a medium for the reaction. |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |

While α-Tosyl-(4-chlorobenzyl) isocyanide is a product of synthesis, it is also a powerful building block for multicomponent reactions (MCRs). smolecule.com Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and van Leusen reactions, are highly efficient processes that combine three or more starting materials in a single step to create complex molecules with high atom economy. organic-chemistry.orgresearchgate.net

In this context, α-Tosyl-(4-chlorobenzyl) isocyanide serves as a key isocyanide component. Its unique structure offers several advantages:

The isocyanide group participates in the characteristic α-addition reactions that drive MCRs. researchgate.net

The tosyl group is a strong electron-withdrawing group and an excellent leaving group, which can facilitate subsequent cyclization or elimination steps, as seen in the van Leusen imidazole (B134444) and pyrrole (B145914) syntheses. organic-chemistry.orgnih.gov

The 4-chlorobenzyl moiety is incorporated directly into the final product, providing a site for further functionalization or influencing the biological activity of the resulting molecule.

For example, in a van Leusen-type three-component reaction (vL-3CR), α-Tosyl-(4-chlorobenzyl) isocyanide could react with an aldehyde and a primary amine to generate highly substituted imidazoles. organic-chemistry.org Similarly, it can undergo [3+2] cycloaddition with activated alkenes to form substituted pyrroles. nih.govnih.gov

Emerging Synthetic Strategies

Recent advancements in synthetic methodology have focused on improving the efficiency, practicality, and environmental friendliness of isocyanide synthesis. These emerging strategies include one-pot techniques and the development of greener protocols.

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, saving time and resources. For α-Tosyl-(4-chlorobenzyl) isocyanide, a one-pot procedure can be envisioned starting directly from the corresponding alcohol, (4-chlorophenyl)methanol.

A documented method for synthesizing benzylic isocyanides from alcohols involves a three-step, one-pot process. researchgate.netorganic-chemistry.orgresearchgate.net

Modified Ritter Reaction : The alcohol reacts with trimethylsilyl (B98337) cyanide (TMSCN) and a Brønsted acid like methanesulfonic acid.

Neutralization : Triethylamine is added to neutralize the reaction mixture.

Dehydration : Tosyl chloride and pyridine are added to dehydrate the intermediate formamide, yielding the final isocyanide. researchgate.netorganic-chemistry.org

This method is particularly effective for benzylic alcohols and tolerates halide substituents on the aromatic ring. researchgate.net The mechanism involves the acid-catalyzed formation of a carbocation from the benzylic alcohol, which is then trapped by the cyanide nitrogen to form a nitrilium ion. Subsequent hydration and tautomerization lead to the formamide, which is then dehydrated in situ by the tosyl chloride/pyridine system. researchgate.net

Table 2: One-Pot Synthesis of Benzylic Isocyanides from Alcohols

| Step | Reagents | Intermediate Product |

| 1 | Alcohol, Trimethylsilyl Cyanide, Methanesulfonic Acid | N-Benzylformamide |

| 2 | Triethylamine | Neutralized Mixture |

| 3 | Tosyl Chloride, Pyridine | Benzyl (B1604629) Isocyanide |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of isocyanide synthesis, a key focus has been on replacing toxic dehydrating agents. nih.gov

The use of p-toluenesulfonyl chloride (p-TsCl) for the dehydration of N-formamides is considered a greener alternative to traditional reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) derivatives. nih.gov

Key Advantages of the TsCl Method:

Reduced Toxicity : Tosyl chloride is significantly less toxic than reagents like POCl₃. nih.gov

Simplified Protocol : The reaction and workup procedures are often simpler. nih.gov

Lower Environmental Factor (E-Factor) : Studies have shown that the TsCl method has a lower E-factor (a measure of waste produced per unit of product) compared to other dehydration protocols, indicating less waste generation. nih.gov

Cost-Effectiveness : p-TsCl is an inexpensive and readily available reagent. nih.gov

Recent studies have further optimized this process by minimizing or eliminating the use of volatile organic solvents, sometimes using the base (e.g., triethylamine) as the solvent itself, which further enhances the sustainability of the synthesis.

Table 3: Comparison of Dehydrating Agents for Isocyanide Synthesis

| Dehydrating Agent | Typical Yields | E-Factor | Green Chemistry Considerations |

| p-Toluenesulfonyl Chloride (p-TsCl) | Up to 98% | Low (e.g., 6.45) | Less toxic, simpler workup, cheaper. nih.gov |

| Phosphorus Oxychloride (POCl₃) | High | Higher | More toxic, generates phosphate (B84403) waste. nih.gov |

| Phosgene/Diphosgene | High | High | Extremely toxic, requires special handling. |

Reactivity and Mechanistic Investigations of A Tosyl 4 Chlorobenzyl Isocyanide

Electrophilic Reactivity of the Isocyanide Moiety

The isocyanide carbon atom in α-Tosyl-(4-chlorobenzyl) isocyanide exhibits dual electronic character. While it can act as a nucleophile, it also possesses electrophilic properties. The electrophilicity of the isocyanide carbon is attributed to the contribution of a resonance structure where the carbon atom is electron-deficient. This allows it to react with strong nucleophiles.

The presence of the electron-withdrawing tosyl group at the α-position significantly influences the electronic properties of the isocyanide. This group enhances the acidity of the adjacent methylene (B1212753) proton and also modulates the electrophilic character of the isocyanide carbon.

Nucleophilic Addition Reactions

Nucleophilic addition to the isocyanide carbon is a key aspect of the reactivity of α-Tosyl-(4-chlorobenzyl) isocyanide. These reactions are fundamental to the construction of various organic molecules.

The reaction of α-Tosyl-(4-chlorobenzyl) isocyanide with aldehydes provides a pathway to α-amino acid derivatives. This transformation typically proceeds via the formation of an intermediate oxazoline, which can then be hydrolyzed to yield the desired amino acid derivative. The 4-chlorobenzyl group is incorporated into the final product.

| Reactant | Product | Reaction Type |

| Aldehyde | α-Amino Acid Derivative | Nucleophilic Addition / Cyclization / Hydrolysis |

In a similar fashion to aldehydes, ketones can react with α-Tosyl-(4-chlorobenzyl) isocyanide. These reactions are pivotal in the synthesis of more sterically hindered and complex organic compounds, such as α,α-disubstituted α-amino acids or other intricate molecular scaffolds. The reaction proceeds through a similar mechanism involving the formation of an intermediate that can be further elaborated.

| Reactant | Product | Reaction Type |

| Ketone | Substituted Oxazoline / Complex Amino Alcohol Derivative | Nucleophilic Addition / Cyclization |

The reaction of isocyanides with carboxylic acids, often in the presence of a suitable catalyst or activating agent, can lead to the formation of amides and esters. In the context of α-Tosyl-(4-chlorobenzyl) isocyanide, this reaction would involve the nucleophilic attack of the carboxylate on the isocyanide carbon, followed by rearrangement to form an N-formyl amide, which can be subsequently deformylated. This pathway offers a route to peptide synthesis and other amide-containing structures.

| Reactant | Product | Reaction Type |

| Carboxylic Acid | N-(4-chlorobenzyl)-N-tosylformamide | Condensation / Rearrangement |

Cycloaddition Reactions

Cycloaddition reactions involving the isocyanide group of α-Tosyl-(4-chlorobenzyl) isocyanide open avenues to various heterocyclic systems. The isocyanide can participate as a one-carbon component in these transformations.

While isocyanides are well-known to participate in various cycloaddition reactions, their role in [2+1] cycloadditions is more nuanced. In reactions with certain dipolarophiles or metal carbenes, the isocyanide can act as a one-atom synthon. This can lead to the formation of three-membered rings or other strained systems, which are valuable intermediates in organic synthesis. The specific outcomes of such reactions with α-Tosyl-(4-chlorobenzyl) isocyanide would be influenced by the nature of the dipolarophile and the reaction conditions.

| Reaction Type | Participating Atoms from Isocyanide | Product Type |

| [2+1] Cycloaddition | 1 (Isocyanide Carbon) | Three-membered Heterocycles |

Formation of Five-Membered Heterocycles

α-Tosyl-(4-chlorobenzyl) isocyanide is a potent precursor for the synthesis of a variety of five-membered heterocyclic compounds. Its utility is most prominently demonstrated in cycloaddition reactions, where the isocyanide carbon acts as a nucleophilic and electrophilic center. The Van Leusen reaction, a cornerstone of isocyanide chemistry, provides a powerful tool for the synthesis of oxazoles, imidazoles, and pyrroles using this reagent. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

The synthesis of oxazoles, for instance, is typically achieved through the reaction of α-Tosyl-(4-chlorobenzyl) isocyanide with aldehydes in the presence of a base. wikipedia.orgnrochemistry.com The reaction initiates with the deprotonation of the α-carbon, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization and elimination of the tosyl group lead to the formation of the oxazole (B20620) ring. wikipedia.orgresearchgate.net While specific data for the 4-chlorobenzyl derivative is not extensively documented in readily available literature, the general mechanism is well-established for the parent tosylmethyl isocyanide (TosMIC). wikipedia.orgresearchgate.net

Similarly, imidazoles can be synthesized via a three-component reaction involving an aldehyde, a primary amine, and α-Tosyl-(4-chlorobenzyl) isocyanide. organic-chemistry.org The in situ formation of an aldimine from the aldehyde and amine is followed by a cycloaddition reaction with the isocyanide, ultimately yielding the imidazole (B134444) ring after elimination of the tosyl group. organic-chemistry.org

The formation of pyrroles can be accomplished through the reaction of α-Tosyl-(4-chlorobenzyl) isocyanide with Michael acceptors, such as α,β-unsaturated esters or ketones. nih.gov This [3+2] cycloaddition proceeds via the initial Michael addition of the deprotonated isocyanide to the electron-deficient alkene, followed by cyclization and elimination of the tosyl group to afford the pyrrole (B145914) ring. nih.gov

Table 1: Examples of Five-Membered Heterocycle Formation using Tosylmethyl Isocyanide (TosMIC) Analogs

| Heterocycle | Reactants | General Reaction Conditions | Reference |

| Oxazoles | Aldehydes, TosMIC | Base (e.g., K2CO3), Methanol, Reflux | thieme-connect.de |

| Imidazoles | Aldimines, TosMIC | Base (e.g., K2CO3), Methanol | organic-chemistry.org |

| Pyrroles | α,β-Unsaturated Esters, TosMIC | Base (e.g., NaH), THF/DMSO | nih.gov |

Note: This table presents general conditions for the parent TosMIC, as specific data for the 4-chlorobenzyl derivative is limited. The principles of these reactions are directly applicable.

Role of the Tosyl Group in Modulating Reactivity

The tosyl (p-toluenesulfonyl) group plays a multifaceted and crucial role in the reactivity of α-Tosyl-(4-chlorobenzyl) isocyanide. organic-chemistry.org Its primary functions include:

Activation of the α-Proton: The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the proton on the α-carbon. organic-chemistry.org This facilitates deprotonation by even moderate bases, generating a carbanion that is a key intermediate in many of its reactions, including the aforementioned heterocycle syntheses. researchgate.net

Excellent Leaving Group: The p-toluenesulfinate anion is an excellent leaving group. organic-chemistry.org This property is fundamental to the final aromatization step in the formation of heterocycles like oxazoles, imidazoles, and pyrroles from the initial cycloadducts. organic-chemistry.orgwikipedia.org The elimination of the tosyl group is often the driving force for the completion of these reactions. researchgate.net

Stabilization of Intermediates: The sulfonyl group can stabilize anionic intermediates through resonance and inductive effects, thereby influencing the regioselectivity and stereoselectivity of certain reactions.

The dual function of the tosyl group as both an activating group and a leaving group is central to the synthetic utility of α-Tosyl-(4-chlorobenzyl) isocyanide. organic-chemistry.org

Influence of the 4-Chlorobenzyl Moiety on Reaction Pathways

The 4-chlorobenzyl group, while not directly participating in the bond-forming steps of many reactions, exerts a significant electronic influence on the reactivity of the isocyanide.

Steric Hindrance: The presence of the benzyl (B1604629) group, as opposed to a simple methyl group in the parent TosMIC, introduces greater steric bulk around the reactive center. This can influence the approach of reactants and may affect the stereochemical outcome of reactions. For instance, in reactions with chiral substrates, the 4-chlorobenzyl group could play a role in diastereoselectivity.

While detailed mechanistic studies specifically isolating the influence of the 4-chlorobenzyl group are not abundant, it is reasonable to infer that its electronic and steric properties fine-tune the reactivity of the isocyanide, potentially altering reaction rates and selectivities compared to the unsubstituted TosMIC.

Applications of A Tosyl 4 Chlorobenzyl Isocyanide in Diverse Research Fields

Organic Synthesis as a Versatile Building Block

a-Tosyl-(4-chlorobenzyl) isocyanide is a specialized organic compound that serves as a valuable and versatile building block in organic synthesis. smolecule.com Its utility stems from the presence of two key reactive functional groups: the isocyanide group and the tosyl group. smolecule.com This unique structure, featuring a tosyl group attached to a 4-chlorobenzyl moiety and an isocyanide functional group, allows it to participate in a variety of chemical reactions, making it an important intermediate for creating more complex molecules. smolecule.com

The compound's electrophilic nature enables it to react with various nucleophiles. smolecule.com For instance, it can react with aldehydes and ketones to form α-amino acid derivatives or other complex organic compounds, and with carboxylic acids to produce amides or esters through condensation reactions. smolecule.com

Construction of Complex Molecular Architectures

The dual functionality of this compound makes it particularly useful for constructing intricate molecular architectures. smolecule.com The isocyanide group is known to readily participate in [2+1] cycloaddition reactions, which are crucial for forming five-membered heterocyclic rings. smolecule.com These heterocyclic structures are significant as they form the core of many natural products and pharmaceutical compounds. smolecule.com

The tosyl group, a derivative of sulfonic acid, enhances the reactivity of the molecule, further expanding its utility as an intermediate in the synthesis of complex structures. smolecule.com The presence of a chlorine atom on the benzyl (B1604629) group can also influence the molecule's reactivity in certain reactions, a factor that chemists can leverage in synthetic design. smolecule.com

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a critical class of compounds due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. nih.gov The synthesis of these compounds has garnered significant attention, with a focus on developing efficient preparation methods. nih.gov

This compound is a key reagent in the synthesis of various nitrogen-containing heterocycles. Its ability to form functionalized heterocycles makes it a valuable tool for chemists. smolecule.com For example, it is used in reactions to produce five-membered heterocycles, which are important scaffolds in numerous biologically active molecules. smolecule.com The development of innovative synthetic methods, such as those involving intramolecular cyclization, has expanded the toolkit for creating a diverse array of these valuable compounds. clockss.org

| Heterocycle Class | Synthetic Utility | Relevance |

| Five-membered rings | Formed via [2+1] cycloaddition reactions with the isocyanide group. smolecule.com | Core structures in many natural products and pharmaceuticals. smolecule.com |

| Fused ring systems | Can be incorporated into larger, more complex heterocyclic structures. | Found in biologically relevant molecules like purines. mdpi.com |

| Substituted heterocycles | The reactivity of the tosyl and isocyanide groups allows for the introduction of various functional groups. | Crucial for developing compounds with specific biological activities. |

Pharmaceutical Development and Medicinal Chemistry

The ability of this compound to facilitate the synthesis of diverse heterocyclic structures makes it a significant tool in the fields of pharmaceutical development and medicinal chemistry. smolecule.com These heterocyclic compounds are foundational to the discovery of new therapeutic agents.

Synthesis of Potential Drug Candidates

Researchers have utilized this compound to synthesize potential drug candidates for a variety of diseases. smolecule.com Its versatility allows for the creation of libraries of novel compounds that can be screened for biological activity. The synthesis of bioactive small molecules is a key application of this compound. calpaclab.com

Development of Anti-Cancer Agents

Studies have explored the use of this compound in the development of new anti-cancer agents. smolecule.com The synthesis of novel compounds with potential cytotoxic activity against cancer cells is an active area of research. For example, benzyl derivatives have been investigated as important pharmacophores in anti-cancer compounds, and their conjugation with other moieties, such as carbohydrates, can improve selectivity towards cancer cells. nih.gov

| Compound Class | Mechanism of Action | Example Research Area |

| Benzyl derivatives | Can induce apoptotic cell death in cancer cells. nih.gov | Development of selective cytotoxic agents against colon cancer. nih.gov |

| Heterocyclic compounds | Can be designed to interact with specific biological targets involved in cancer progression. | Synthesis of compounds with anti-proliferative activity. |

Exploration of Enzyme Inhibitors for Neurodegenerative Disorders

The synthesis of molecules that can act as enzyme inhibitors is a key strategy in the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. smolecule.com Research in this area includes the exploration of compounds that can inhibit key enzymes involved in the progression of these diseases. While direct studies linking this compound to specific enzyme inhibitors for neurodegenerative disorders are not detailed in the provided context, its role in synthesizing complex heterocyclic molecules makes it a relevant tool for creating candidates for such applications.

Material Science Research and Development

The unique chemical architecture of α-Tosyl-(4-chlorobenzyl) isocyanide, featuring a reactive isocyanide group, a stabilizing tosyl group, and a chlorobenzyl moiety, makes it a compound of interest in the field of material science. Its potential lies in its ability to act as a versatile building block for the synthesis of complex molecular structures and polymers with tailored properties.

Potential for Novel Material Development

The investigation into α-Tosyl-(4-chlorobenzyl) isocyanide for material science applications is centered on its utility as a precursor for creating novel materials with specific functionalities. The electrophilic nature of the isocyanide group allows it to participate in a variety of chemical reactions, particularly cycloadditions, leading to the formation of highly functionalized heterocyclic compounds. These heterocyclic structures are often the core components of advanced materials used in various technological applications.

The primary reaction pathways explored for novel material development involving tosylmethyl isocyanides (TosMICs) and their derivatives include:

[2+1] Cycloaddition Reactions: The isocyanide group readily reacts with various dipolarophiles to form five-membered heterocycles. These rings are significant scaffolds in the development of materials with specific electronic or photophysical properties.

Base-induced Cycloaddition: In the presence of a base, substituted tosylmethyl isocyanides can react with aldimines to produce substituted imidazoles. Imidazole-based materials have applications in areas such as ion-conduction membranes and corrosion inhibitors.

Multicomponent Reactions: The compound can serve as a key intermediate in multicomponent reactions, which are highly efficient processes for creating complex molecules in a single step. This allows for the streamlined synthesis of intricate structures that can be incorporated into new materials.

The potential applications of materials derived from α-Tosyl-(4-chlorobenzyl) isocyanide are broad, leveraging the properties of the resulting heterocyclic systems.

| Precursor Reaction Type | Resulting Heterocyclic Structure | Potential Material Application Area |

| [2+1] Cycloaddition | Five-membered heterocycles | Organic electronics, fluorescent probes |

| Base-induced Cycloaddition | 1,5-disubstituted and 1,4,5-trisubstituted imidazoles | Ion-exchange membranes, catalysts |

| Intramolecular Heterocyclization | Benzo[d]triazines | Bioactive materials, functional dyes |

Investigation in Polymer Science

While direct research on the polymerization of α-Tosyl-(4-chlorobenzyl) isocyanide is emerging, significant insights can be drawn from studies on structurally related compounds, particularly p-tosyl isocyanate (TSI). Research has demonstrated the successful direct copolymerization of TSI with various epoxides, initiated by onium salts in the presence of a trialkylborane catalyst, to produce polyurethanes.

This organocatalytic approach is notable for its high efficiency and selectivity, yielding a new class of polyurethanes without the formation of common side products like cyclic oxazolidinone or isocyanurate linkages. The reaction's success with a range of epoxides highlights its versatility and potential for creating a diverse library of polyurethane materials.

The findings from the copolymerization of p-tosyl isocyanate suggest a strong potential for α-Tosyl-(4-chlorobenzyl) isocyanide to be utilized in similar polymerization reactions. The presence of the isocyanide group, analogous to the isocyanate group in TSI, provides the reactive site for polymerization. The tosyl and chlorobenzyl groups would be incorporated as pendant groups along the polymer backbone, influencing the final properties of the material, such as thermal stability, solubility, and refractive index.

The table below summarizes key findings from the investigation of p-tosyl isocyanate copolymerization, which serves as a model for the potential of α-Tosyl-(4-chlorobenzyl) isocyanide in polymer synthesis.

| Monomers | Catalyst System | Resulting Polymer | Key Findings | Reference |

| p-Tosyl isocyanate (TSI) and various epoxides (e.g., propylene oxide, cyclohexene oxide) | Onium salt / Trialkylborane | Alternating Polyurethanes | High yield and selectivity; absence of common side products. | |

| Epoxides and CO2 | Trialkylborane-based systems | Polycarbonates | The catalyst system is compatible with other monomers, suggesting potential for terpolymerization. |

The compatibility of these experimental conditions with the polymerization of other monomers like CO2 opens the possibility for developing novel terpolymers incorporating α-Tosyl-(4-chlorobenzyl) isocyanide, leading to materials with unprecedented properties.

Advanced Spectroscopic and Computational Studies

Elucidation of Reaction Mechanisms Through Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for identifying a-Tosyl-(4-chlorobenzyl) isocyanide and for elucidating the mechanisms of its reactions, particularly in the synthesis of heterocyclic compounds. The analysis of reaction intermediates and final products via spectroscopic methods provides concrete evidence for proposed mechanistic pathways.

The reactivity of this compound is largely centered on the acidity of the α-carbon, which is enhanced by the electron-withdrawing effects of both the adjacent sulfonyl group and the isocyanide group. In the presence of a base, this carbon is readily deprotonated to form a tosyl-stabilized carbanion. This intermediate is a key player in many of its synthetic applications, including the widely used van Leusen [3+2] cycloaddition reaction to form pyrroles and other five-membered rings. researchgate.netnih.gov

The mechanism of this cycloaddition typically involves the following steps:

Base-catalyzed formation of the α-carbanion.

Nucleophilic attack of the carbanion on an electrophilic Michael acceptor (e.g., an activated alkene).

Subsequent intramolecular cyclization via nucleophilic attack of the newly formed enolate onto the isocyanide carbon.

Elimination of the p-toluenesulfinate (tosyl) group, which is a good leaving group, to yield the aromatic heterocyclic ring.

Infrared (IR) Spectroscopy: A key piece of evidence in these reactions is the disappearance of the strong, characteristic isocyanide (N≡C) stretching vibration, typically observed in the range of 2110-2165 cm⁻¹. smolecule.com The absence of this peak in the product's IR spectrum, coupled with the appearance of new bands corresponding to the formed heterocyclic system, confirms that the isocyanide group has participated in the cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for detailed structural elucidation of the reaction products. For instance, in a [3+2] cycloaddition, the disappearance of the signal for the acidic α-proton of the starting isocyanide and the appearance of new signals corresponding to the protons and carbons of the pyrrole (B145914) ring provide unambiguous evidence of the transformation. Two-dimensional NMR experiments, such as HSQC and HMBC, can further establish the connectivity within the newly formed ring system.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the product. This is crucial for verifying that the reaction has proceeded as expected, involving the combination of the starting materials and the loss of the tosyl group.

| Spectroscopic Data for this compound | |

| Technique | Characteristic Feature |

| Infrared (IR) Spectroscopy | Strong absorption band for the isocyanide (N≡C) group between 2110-2165 cm⁻¹. smolecule.com |

| ¹H NMR Spectroscopy | Aromatic protons of the tosyl group (7.2-7.8 ppm), methyl singlet (around 2.4 ppm), and signals for the 4-chlorobenzyl group. smolecule.com |

| ¹³C NMR Spectroscopy | Distinct signals for the isocyanide carbon, the α-carbon, and the carbons of the two aromatic rings. |

| Mass Spectrometry (MS) | Molecular ion peak confirming the molecular weight (305.78 g/mol ) and a characteristic isotopic pattern due to the chlorine atom. smolecule.com |

Computational Modeling of Reactivity and Selectivity

Computational chemistry provides powerful insights into the electronic structure, stability of intermediates, and energy profiles of reaction pathways involving this compound. Methods like Density Functional Theory (DFT) are particularly useful for modeling reactivity and predicting selectivity.

DFT studies can be employed to calculate the energies of reactants, transition states, and products. figshare.com For the reactions of this compound, this allows for the quantification of activation barriers for different potential pathways, helping to explain why certain products are favored. For example, in cycloaddition reactions, computational models can predict the regioselectivity and stereoselectivity by comparing the energies of the different possible transition states. nih.gov

The electronic nature of the substituents on the benzyl (B1604629) ring plays a critical role in the reactivity of the compound. The electron-withdrawing nature of the 4-chloro substituent influences the acidity of the α-proton and the electrophilicity of the molecule. This effect can be quantitatively analyzed using computational models. Theoretical calculations can underpin experimental findings, such as those that might be obtained from Hammett plots, which correlate reaction rates with substituent parameters.

Molecular dynamics simulations can also be used to model the conformational behavior of the molecule and its interactions with other species, such as substrates or catalysts. The molecule possesses rotational freedom around the single bonds connecting the functional groups, leading to various conformational isomers. smolecule.com Modeling can help identify the lowest energy conformers and understand how the spatial arrangement of the tosyl and 4-chlorobenzyl groups might influence steric hindrance and, consequently, reaction outcomes.

| Computational Modeling Applications | |

| Methodology | Objective and Insights |

| Density Functional Theory (DFT) | Calculation of transition state energies to predict activation barriers and reaction rates. Modeling of orbital interactions (e.g., HOMO-LUMO) to understand selectivity in cycloaddition reactions. nih.govrsc.org |

| Molecular Dynamics (MD) | Simulation of conformational flexibility and the spatial arrangement of functional groups. Modeling interactions with substrates or catalysts to understand binding and steric effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating electronic properties (influenced by the chloro substituent) with experimental reactivity to build predictive models. |

Investigation of Intermolecular Interactions

The functional groups within this compound—the two aromatic rings, the polar sulfonyl group, and the isocyanide moiety—govern its intermolecular interactions. These non-covalent forces are significant in the solid state (crystal packing) and in solution, where they can influence solubility and reactivity.

The primary intermolecular interactions expected for this compound include:

Dipole-Dipole Interactions: The sulfonyl group (SO₂) is highly polar, leading to strong dipole-dipole interactions that contribute to the solid-state packing of the molecule.

π-π Stacking: The presence of two aromatic rings (the tosyl and the 4-chlorobenzyl groups) allows for potential π-π stacking interactions, where the rings align face-to-face or offset. These interactions are a significant cohesive force in the solid state and can influence the conformational preferences in solution.

Complexation with Metals: The isocyanide group is known to be an excellent ligand for transition metals, forming stable organometallic complexes. This interaction is foundational to its use in certain catalytic processes.

While specific crystallographic or detailed computational studies on the intermolecular interactions of this compound are not widely reported, analysis of related structures and the known properties of its functional groups allow for a confident prediction of these forces. The conformational flexibility around the C-S and C-C single bonds means the molecule can adopt orientations that optimize these stabilizing interactions. smolecule.com

Future Directions and Research Perspectives

Exploration of Novel Reaction Pathways

The isocyanide functional group is renowned for its diverse reactivity, and α-Tosyl-(4-chlorobenzyl) isocyanide is no exception. While its participation in established reactions like multicomponent reactions (MCRs) and cycloadditions to form five-membered heterocycles is known, a vast landscape of unexplored reaction pathways awaits discovery. smolecule.com

Future research could systematically investigate its behavior in:

Novel Cycloaddition Reactions: Beyond known [2+1] cycloadditions, exploring its participation in [3+2], [4+1], and other higher-order cycloadditions with novel dipolarophiles or dienes could lead to the synthesis of unique and complex heterocyclic scaffolds. smolecule.com

Rearrangement Reactions: Investigating isocyanide-specific rearrangements, potentially triggered by Lewis or Brønsted acids, could unveil pathways to unexpected and valuable molecular architectures.

C-H Functionalization Reactions: The development of methods for the direct functionalization of C-H bonds adjacent to the isocyanide or on the aromatic rings, guided by the existing functional groups, would represent a significant advance in synthetic efficiency.

Polymerization Chemistry: The isocyanide group can undergo polymerization. Exploring the polymerization of α-Tosyl-(4-chlorobenzyl) isocyanide, or its use as a monomer in copolymerization reactions, could lead to the development of advanced materials with unique properties. chemimpex.com

Development of Catalytic Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. While α-Tosyl-(4-chlorobenzyl) isocyanide is utilized in the synthesis of biologically active molecules, the development of catalytic asymmetric methods involving this reagent is a critical future direction. chemimpex.com This would allow for the direct synthesis of chiral molecules with high enantioselectivity, bypassing the need for chiral resolution or the use of stoichiometric chiral auxiliaries.

Key research objectives in this area include:

Enantioselective Multicomponent Reactions: Designing chiral catalysts (metal-based or organocatalysts) that can control the stereochemical outcome of MCRs involving α-Tosyl-(4-chlorobenzyl) isocyanide. This would provide direct access to libraries of chiral, drug-like molecules.

Asymmetric Cycloadditions: Developing chiral Lewis acid or organocatalytic systems to induce enantioselectivity in the cycloaddition reactions of α-Tosyl-(4-chlorobenzyl) isocyanide.

Catalytic Asymmetric Addition of Nucleophiles: Creating chiral catalytic systems to control the addition of various nucleophiles to the isocyanide carbon, thereby generating chiral α-amino acid derivatives or other valuable building blocks.

Expansion of Applications in Chemical Biology and Drug Discovery

The established utility of α-Tosyl-(4-chlorobenzyl) isocyanide in constructing heterocyclic scaffolds for medicinal chemistry provides a strong foundation for its expanded role in chemical biology and drug discovery. smolecule.comchemimpex.com Its structure is primed for creating diverse molecular libraries to screen for biological activity. chemimpex.com

Future avenues of exploration include:

Fragment-Based Drug Discovery (FBDD): Utilizing the compound as a key fragment for the synthesis of compound libraries aimed at identifying initial hits against a wide range of biological targets, including enzymes implicated in cancer or neurodegenerative disorders. smolecule.com

Bioconjugation and Chemical Probes: Exploring the reactivity of the isocyanide group for conjugation to biomolecules, such as proteins or nucleic acids. This could lead to the development of novel molecular probes to study biological processes or for diagnostic applications.

Synthesis of Natural Product Analogues: Employing the reagent in the total synthesis or derivatization of complex natural products. A related compound, tosylmethyl isocyanide (TosMIC), has been instrumental in synthesizing the core of marine alkaloids like variolins, suggesting similar potential for its benzyl-substituted analogue. nih.gov

Sustainable and Scalable Synthesis of α-Tosyl-(4-chlorobenzyl) Isocyanide

The broader adoption of any chemical reagent is contingent upon the availability of efficient, safe, and environmentally benign synthetic methods. Current syntheses of isocyanides often rely on dehydrating agents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) derivatives, which are toxic and generate significant chemical waste. rsc.org

A key future direction is the development of a greener synthesis for α-Tosyl-(4-chlorobenzyl) isocyanide. Research has shown that p-toluenesulfonyl chloride (p-TsCl) can be a superior reagent for dehydrating N-formamides to produce isocyanides, offering a less toxic profile, a simplified reaction protocol, and a significantly lower E-factor (a measure of waste generated). rsc.org

Future research should focus on:

Optimization of a p-TsCl-based Route: Adapting and optimizing the dehydration of N-(4-chlorobenzyl)-p-toluenesulfonamide using a green protocol. This would involve a systematic study of reaction conditions (solvent, base, temperature) to maximize yield and minimize waste. rsc.org

Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis. Flow chemistry can offer improved safety, better temperature control, and easier scalability compared to traditional batch processes, which is particularly important when handling potentially sensitive isocyanides. smolecule.com

Reducing Purification Steps: Investigating reaction conditions that lead to high purity crude product, thereby minimizing the need for extensive purification techniques like column chromatography.

Addressing Limitations and Enhancing Molecular Stability

To unlock the full potential of α-Tosyl-(4-chlorobenzyl) isocyanide, its inherent limitations must be addressed. The isocyanide functional group is known for its sensitivity to air and moisture, and the chlorine substituent can influence reactivity in certain transformations. smolecule.com

Future research should aim to:

Develop Air- and Moisture-Stable Precursors: Investigating the synthesis of stable precursors that can generate the active isocyanide in situ under specific reaction conditions. This would improve ease of handling and storage.

Structure-Stability Relationship Studies: Systematically replacing the chloro-substituent with other functional groups (e.g., fluoro, bromo, methoxy) to study the impact on reactivity and stability. sigmaaldrich.com This could lead to the development of second-generation reagents with tailored properties. For example, analogs with different halogen substituents or electron-donating/withdrawing groups could offer altered electronic profiles and steric bulk, fine-tuning their reactivity for specific applications.

Formulation and Storage Studies: Investigating optimal storage conditions and potential formulations, such as encapsulation or storage in solution under an inert atmosphere, to prolong the shelf-life of the compound. The compound is typically stored at 2-8°C in a dry, sealed environment. sigmaaldrich.comchemicalbook.com

Q & A

Q. What are the optimized synthetic protocols for a-Tosyl-(4-chlorobenzyl) isocyanide, and how do reaction conditions influence yield?

Synthesis of this compound typically involves substitution reactions using tosyl chloride and 4-chlorobenzyl precursors. A general procedure includes refluxing 4-chlorobenzyl chloride with tosyl chloride in the presence of a base (e.g., K₂CO₃) in ethanol, followed by purification via recrystallization . Yield optimization requires careful stoichiometric control (e.g., 1.2 equivalents of 4-chlorobenzyl chloride to tosyl chloride) and monitoring reaction completion via TLC or NMR. Side reactions, such as over-tosylation, can be minimized by maintaining anhydrous conditions and controlled temperatures (60–80°C) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

¹H and ¹³C NMR are critical for confirming regiochemistry and functional group integrity. For example:

- The tosyl group (SO₂Ar) exhibits characteristic downfield shifts: aromatic protons at δ 7.2–7.8 ppm and SO₂ protons as a singlet at δ ~2.4 ppm .

- The 4-chlorobenzyl moiety shows a doublet (J = 8.2 Hz) for aromatic protons adjacent to chlorine, with coupling patterns distinguishing para-substitution from ortho/meta .

Contradictions in data (e.g., unexpected splitting patterns) may arise from impurities or solvent effects. Deuterated DMSO is recommended for polar intermediates to enhance signal resolution .

Q. What safety protocols are essential when handling this compound?

Due to its toxicity and lachrymatory properties, handling requires:

- PPE : Impervious nitrile gloves, sealed goggles, and fume hood use .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .

- Waste disposal : Neutralization with dilute NaOH (1 M) followed by incineration .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions (MCRs), and what are the mechanistic implications?

In Ugi-type MCRs, the isocyanide acts as a nucleophile, reacting with aldehydes, amines, and carboxylic acids to form α-acyloxy amides. Key steps:

Imine formation between aldehyde and amine.

Isocyanide attack on the imine, generating a nitrilium intermediate.

Acyl transfer from the carboxylic acid .

Steric hindrance from the tosyl group can slow reactivity, requiring polar solvents (e.g., MeOH/H₂O) and extended reaction times (24–48 h) . Competing pathways (e.g., Passerini reactions) are minimized by using protic solvents .

Q. What strategies address contradictions in catalytic efficiency when using this compound in photoredox reactions?

In photoredox catalysis (e.g., with Ru(bpy)₃²⁺), the isocyanide’s electron-withdrawing tosyl group may reduce radical stabilization. Solutions include:

Q. How can computational modeling predict regioselectivity in palladium-catalyzed insertions involving this compound?

DFT calculations (e.g., B3LYP/6-31G*) reveal that the tosyl group directs Pd insertion into the isocyanide’s C≡N bond due to:

- Electrophilicity : The tosyl group increases the C≡N bond polarity, favoring Pd⁰ coordination.

- Steric effects : Bulky substituents hinder alternative pathways (e.g., β-hydride elimination) .

Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

Reported melting points (e.g., 120–125°C vs. 135–140°C) may arise from:

Q. Why do catalytic cross-coupling reactions with this isocyanide show inconsistent turnover numbers (TONs)?

TON variations (e.g., 50 vs. 200) are linked to:

- Ligand effects : Bulky phosphines (e.g., PPh₃) improve Pd stability but slow transmetallation .

- Substrate inhibition : Excess isocyanide can poison the catalyst. Stoichiometric optimization (1:1.05 Pd:isocyanide) is critical .

Methodological Tables

Q. Table 1. Key NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| Tosyl derivative | 7.72 (d, 2H, Ar-H), 2.41 (s, 3H, CH₃) | 144.5 (SO₂C), 137.2 (Cl-C₆H₄) | |

| Ugi adduct | 5.12 (m, 1H, CHNH), 1.24 (t, 3H, CH₃) | 170.8 (C=O), 55.3 (NCH₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.